molecular formula C12H16N2O3 B14841816 3-Cyclopropoxy-4-isopropoxypicolinamide

3-Cyclopropoxy-4-isopropoxypicolinamide

Cat. No.: B14841816
M. Wt: 236.27 g/mol
InChI Key: KUTSPVBQQIADIZ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-isopropoxypicolinamide is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol It is a derivative of picolinamide, featuring cyclopropoxy and isopropoxy substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-isopropoxypicolinamide typically involves the following steps:

    Formation of the Picolinamide Core: The initial step involves the preparation of the picolinamide core through the reaction of picolinic acid with ammonia or an amine under suitable conditions.

    Introduction of Cyclopropoxy and Isopropoxy Groups: The cyclopropoxy and isopropoxy groups are introduced via nucleophilic substitution reactions. This can be achieved by reacting the picolinamide core with cyclopropyl and isopropyl halides in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-isopropoxypicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted picolinamides with various functional groups.

Scientific Research Applications

3-Cyclopropoxy-4-isopropoxypicolinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-isopropoxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-isopropoxypicolinamide is unique due to the presence of both cyclopropoxy and isopropoxy groups on the picolinamide core. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

3-cyclopropyloxy-4-propan-2-yloxypyridine-2-carboxamide

InChI

InChI=1S/C12H16N2O3/c1-7(2)16-9-5-6-14-10(12(13)15)11(9)17-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,15)

InChI Key

KUTSPVBQQIADIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=NC=C1)C(=O)N)OC2CC2

Origin of Product

United States

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